molecular formula C28H40Cl2N2O4 B13401903 (-)-Cephaeline (dihydrochloride)

(-)-Cephaeline (dihydrochloride)

Cat. No.: B13401903
M. Wt: 539.5 g/mol
InChI Key: YAOHSWWVTZSRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephaeline dihydrochloride is a natural alkaloid derived from the roots of the ipecacuanha plant, commonly known as ipecac. It is closely related to emetine, another alkaloid found in the same plant. Cephaeline dihydrochloride is known for its emetic properties, which means it induces vomiting. It has been used in traditional medicine and is also found in commercial products such as syrup of ipecac .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephaeline dihydrochloride can be synthesized through various chemical reactions involving the extraction of cephaeline from the ipecacuanha plant, followed by its conversion to the dihydrochloride salt. The process typically involves:

Industrial Production Methods: Industrial production of cephaeline dihydrochloride follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Cephaeline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cephaeline dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Cephaeline dihydrochloride exerts its effects primarily by binding to the 40S subunit of the ribosome, thereby inhibiting protein synthesis in eukaryotic cells. This mechanism is similar to that of emetine, another alkaloid from the ipecacuanha plant. By blocking protein synthesis, cephaeline dihydrochloride can induce cell death, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Uniqueness: Cephaeline dihydrochloride is unique due to its specific binding affinity to the ribosomal subunit and its potent emetic properties. Its ability to inhibit protein synthesis makes it valuable in both research and potential therapeutic applications .

Properties

IUPAC Name

1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOHSWWVTZSRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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